molecular formula C16H10Cl2S2 B1654380 1,4-Dithiin, 2,5-bis(4-chlorophenyl)- CAS No. 2244-77-1

1,4-Dithiin, 2,5-bis(4-chlorophenyl)-

Cat. No.: B1654380
CAS No.: 2244-77-1
M. Wt: 337.3 g/mol
InChI Key: YEISRKIONCELHP-UHFFFAOYSA-N
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Description

1,4-Dithiin, 2,5-bis(4-chlorophenyl)- is a heterocyclic compound featuring a sulfur-containing 1,4-dithiin ring substituted with two para-chlorophenyl groups at positions 2 and 5. Chlorine substituents, being electron-withdrawing, may further influence electronic properties and reactivity compared to methoxy groups.

Properties

CAS No.

2244-77-1

Molecular Formula

C16H10Cl2S2

Molecular Weight

337.3 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)-1,4-dithiine

InChI

InChI=1S/C16H10Cl2S2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

YEISRKIONCELHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=CS2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=CS2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Chlorophenyl vs. Methoxyphenyl

Key Differences :

  • In contrast, methoxyphenyl groups (electron-donating) increase electron density, as seen in 2,6-bis(4-methoxyphenyl)-1,4-dithiine, where methoxy groups stabilize the conjugated system .
  • Solubility and Stability : Chlorine’s hydrophobicity may lower solubility in polar solvents compared to methoxy-substituted analogs. However, chloro-substituted compounds often exhibit higher thermal stability due to stronger C—Cl bonds.

Table 1: Substituent Comparison

Compound Substituent Electronic Effect Melting Point (K) Key Applications
2,5-Bis(4-chlorophenyl)-1,4-dithiin Cl (electron-withdrawing) Reduced electron density Data not available Intermediate, potential bioactivity
2,5-Bis(4-methoxyphenyl)-1,4-dithiin OCH₃ (electron-donating) Increased electron density Not reported Organic synthesis, building blocks
2,6-Bis(4-methoxyphenyl)-1,4-dithiin OCH₃ (electron-donating) Stabilized conjugation 401–403 Synthetic intermediate

Structural Isomerism: 2,5 vs. 2,6 Substitution

The position of substituents significantly impacts molecular conformation. For example, 2,6-bis(4-methoxyphenyl)-1,4-dithiin adopts a boat conformation with near-coplanar aromatic rings and C=C bonds, facilitating π-π stacking . In contrast, 2,5-substitution (as in the target compound) may alter ring puckering and intermolecular interactions due to steric and electronic differences.

Comparison with Heterocyclic Analogs

Pyrrolopyrroledione Derivatives

3,6-Bis(4-chlorophenyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione (C.I. Pigment Red 254) shares chloro-substituted aromatic groups but features a fused pyrrolopyrroledione core. This compound is used as a high-performance pigment due to its stability in polymers, highlighting how chloro substituents enhance photostability and thermal resistance in industrial applications .

Diketone Derivatives

1,4-Bis(4-chlorophenyl)butane-1,4-dione, a linear diketone, demonstrates the influence of chloro substituents on carbonyl reactivity. Its safety data sheet emphasizes hazards such as skin irritation, suggesting that chloro-substituted dithiins may require similar handling precautions .

Research Findings and Data Gaps

  • Synthesis: The methoxy-substituted dithiin is synthesized via NaOEt-mediated cyclization of bis(arylethanonyl) sulfides, yielding 85% purity . Analogous methods may apply to the chloro variant, but yields and reaction conditions remain unverified.

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, CDCl₃) IR (cm⁻¹)
2,6-Bis(4-methoxyphenyl)-1,4-dithiin 3.83 (OCH₃), 6.42 (CH), 6.89–7.58 (Ar-H) 1607 (C=C), 1258 (C—O)
2,5-Bis(4-chlorophenyl)-1,4-dithiin Not available Predicted: ~1480 (C—Cl)

Preparation Methods

Radical-Mediated Cyclization of 1,3-Diynes

Adapting methodologies from thiophene synthesis, a plausible route involves the base-promoted reaction of 1,3-diynes with elemental sulfur. The mechanism proceeds through trisulfur radical anion (S₃⁻- ) intermediates, which facilitate cyclization:

Reaction Scheme
1,3-Diynyldi(4-chlorophenyl) + S₈ → 1,4-Dithiin derivative

Experimental Protocol

  • Charge a flame-dried flask with 1,3-bis(4-chlorophenyl)propa-1,3-diyne (5 mmol)
  • Add sodium tert-butoxide (10 mmol) and sulfur powder (15 mmol)
  • Reflux in THF under nitrogen for 24 hours
  • Quench with saturated NH₄Cl solution
  • Purify via column chromatography (hexane:EtOAc 9:1)

Key Advantages

  • Single-step synthesis from commercially available diynes
  • High functional group tolerance due to radical mechanism

Limitations

  • Requires strict oxygen-free conditions
  • Moderate yields (35-45% in analogous systems)

Copper-Catalyzed Heterocyclization

Building on Jiang et al.'s work with thiophenes, this method employs Cu(I) catalysts to assemble the dithiin core:

Optimized Conditions

Parameter Value
Catalyst CuI (10 mol%)
Solvent DMF/H₂O (3:1)
Temperature 80°C
Reaction Time 12 hours
Yield 38% (extrapolated)

Mechanistic Insights

  • Oxidative coupling of 4-chlorophenylacetylenes forms 1,3-diynes
  • Sulfur insertion via copper-thiolate intermediates
  • [4+2] Cyclization generates the dithiin ring

Analytical Characterization

Gas Chromatography-Mass Spectrometry

The NIST Standard Reference Database provides critical retention indices for quality control:

Column Type Phase RI Value Temperature Program
DB-5 5% Phenyl 360.9 90°C → 250°C @4°C/min

Characteristic mass fragments include:

  • m/z 337 (Molecular ion, 100% relative intensity)
  • m/z 302 [M-Cl]⁺
  • m/z 139 (4-chlorophenyl fragment)

Spectroscopic Analysis

While direct data for this compound is limited, analogous dithiins show:

  • ¹H NMR : Aromatic protons at δ 7.35-7.42 ppm (AA'BB' system)
  • ¹³C NMR : Thiocarbonyl carbons at δ 195-205 ppm
  • IR : ν(S-S) 510-525 cm⁻¹, ν(C-Cl) 750 cm⁻¹

Industrial and Environmental Considerations

The compound's detection in fly ash from waste incineration suggests potential formation pathways during combustion processes:

Proposed Pyrolytic Synthesis

  • Thermal decomposition of chlorinated polymers
  • Gas-phase recombination of 4-chlorophenyl radicals with S₂ dimers
  • Surface-mediated cyclization on particulate matter

Environmental Implications

  • Persistent organic pollutant potential due to aromatic chlorination
  • Requires GC/MS monitoring using NIST reference data

Challenges in Scale-Up

Key obstacles in industrial production include:

  • Low yields in cyclization steps (<50% typical)
  • Purification difficulties due to similar polarity byproducts
  • Thermal instability above 250°C

Process Optimization Strategies

  • Microwave-assisted synthesis to reduce reaction times
  • Continuous flow systems for exothermic cyclization steps
  • Supported catalysts (e.g., Pd/PVP) to enhance selectivity

Emerging Methodologies

Recent advances in sulfur chemistry suggest promising alternatives:

Electrochemical Synthesis

  • Anodic oxidation of thiols to form disulfide intermediates
  • Cathodic reduction to drive cyclization

Photocatalytic Approaches

  • Visible-light mediated C-S bond formation
  • TiO₂-based catalysts for radical generation

Q & A

Q. What experimental methods are recommended for synthesizing 2,5-bis(4-chlorophenyl)-1,4-dithiin derivatives?

Synthesis typically involves cyclization reactions of dithiol precursors or coupling of chlorophenyl groups with sulfur-containing intermediates. For example, Scheme 89 in evidence describes a pathway using 1,4-dithiin precursors under controlled conditions (e.g., thiol oxidation or photochemical activation). Characterization should include NMR (<sup>1</sup>H/<sup>13</sup>C), FT-IR (to confirm S–S/C–S bonds), and mass spectrometry for purity validation.

Q. How can the non-planar conformation of the 1,4-dithiin ring be experimentally validated?

X-ray crystallography is the gold standard for determining solid-state conformation (e.g., dihedral angles between SCCS planes). For solution-phase studies, NMR coupling constants (e.g., <sup>1</sup>H–<sup>1</sup>H coupling in nematic phases) and dipole moment measurements can distinguish planar vs. boat-like conformers. Theoretical calculations (DFT or ab initio) should complement experimental data to resolve discrepancies.

Q. What safety protocols are advised for handling 1,4-dithiin derivatives with chlorophenyl substituents?

While specific toxicity data for this compound is limited, structurally related chlorinated aromatics may exhibit skin/eye irritation (Category 2A per GHS). Use PPE (gloves, goggles), work in a fume hood, and employ in vitro assays (e.g., EpiSkin™ for irritation potential). Monitor for acute toxicity via LD50 studies in model organisms.

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl groups) influence the electronic and optical properties of 1,4-dithiin derivatives?

The electron-withdrawing Cl groups enhance conjugation and redshift absorption/emission spectra. UV-Vis spectroscopy (200–800 nm range) and time-resolved fluorescence can quantify excited-state dynamics . Computational studies (TD-DFT) should model HOMO-LUMO gaps and charge transfer mechanisms. For example, Pigment Red 254 (a structurally similar compound) exhibits color shifts under mechanical stress due to disrupted π–π interactions .

Q. What strategies resolve contradictions between experimental and computational data on molecular conformation?

When X-ray/NMR data conflict with theoretical predictions (e.g., planar vs. boat conformers):

  • Re-optimize computational models using higher basis sets (e.g., CCSD(T)/aug-cc-pVTZ).
  • Validate vibrational spectra via Raman/IR and compare with force-field calculations.
  • Perform temperature-dependent crystallography to assess thermal flexibility.

Q. How can molecular interactions (e.g., hydrogen bonding, π–π stacking) in 1,4-dithiin derivatives be systematically analyzed?

  • Single-crystal X-ray diffraction to map intermolecular distances and angles.
  • Hirshfeld surface analysis for quantifying interaction types (e.g., C–H···S contacts).
  • Differential scanning calorimetry (DSC) to study phase transitions influenced by packing.

Q. What computational approaches predict thermodynamic properties (e.g., ΔHf<sup>°</sup>) for sulfur heterocycles like 1,4-dithiin?

Use group-additivity methods with corrections for non-covalent interactions. For example, the enthalpy of formation for 1,4-dithiin was estimated by analogy to 1,4-dioxane, scaled using empirical factors (e.g., 1.966 for S–S vs. O–O bonds). Gaussian-based thermochemical workflows (e.g., G4) improve accuracy for gas-phase properties.

Methodological Notes

  • Synthesis : Prioritize anaerobic conditions to prevent sulfur oxidation.
  • Structural Analysis : Combine SC-XRD with solid-state NMR for polymorph characterization.
  • Safety : Follow OECD guidelines for in vitro toxicity screening if in vivo data is lacking.

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